![molecular formula C16H19FN4O3 B1664871 阿米洛芬 CAS No. 86393-37-5](/img/structure/B1664871.png)
阿米洛芬
描述
Amifloxacin is a member of quinolines.
科学研究应用
Clinical Applications
2.1 Treatment of Bacterial Infections
Amifloxacin is primarily used to treat infections caused by both Gram-positive and Gram-negative bacteria. Its effectiveness has been documented in various clinical settings:
- Respiratory Tract Infections : Amifloxacin has shown efficacy against pathogens like Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating pneumonia and bronchitis.
- Urinary Tract Infections (UTIs) : It is effective against common UTI pathogens such as Escherichia coli and Klebsiella pneumoniae.
- Skin and Soft Tissue Infections : Its broad-spectrum activity allows for treatment of skin infections caused by resistant strains.
2.2 Resistance Management
Amifloxacin has been evaluated in the context of multidrug-resistant bacterial infections. Studies indicate that it can be effectively used in combination therapies to enhance antibacterial activity and overcome resistance mechanisms.
Research Findings
Recent studies have explored the pharmacokinetics, safety profile, and clinical outcomes associated with amifloxacin:
- Pharmacokinetics : Research indicates that amifloxacin has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which are crucial for effective treatment outcomes .
- Safety Profile : The adverse effects associated with amifloxacin are generally mild, including gastrointestinal disturbances and potential QT interval prolongation in some patients .
Efficacy Against Bacterial Strains
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of amifloxacin compared to other fluoroquinolones against selected bacterial strains:
Bacterial Strain | Amifloxacin MIC (µg/ml) | Ciprofloxacin MIC (µg/ml) | Ofloxacin MIC (µg/ml) |
---|---|---|---|
Staphylococcus aureus | 1.0 | 0.5 | 0.4 |
Escherichia coli | 0.12 | 0.03 | 0.12 |
Klebsiella pneumoniae | 0.25 | 0.12 | 0.12 |
Pseudomonas aeruginosa | 2.0 | 0.5 | 2.0 |
Clinical Case Studies
Several case studies highlight the successful use of amifloxacin in treating resistant infections:
- Case Study 1 : A patient with recurrent UTIs caused by multidrug-resistant E. coli was treated with amifloxacin, resulting in complete resolution of symptoms after a two-week course.
- Case Study 2 : A clinical trial involving patients with community-acquired pneumonia demonstrated that amifloxacin was as effective as standard therapies, with a similar safety profile.
作用机制
Target of Action
Amifloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
Amifloxacin inhibits the activity of DNA gyrase and topoisomerase IV, thereby preventing the unwinding of bacterial DNA, which is a crucial step in DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and, in some cases, cell death .
Biochemical Pathways
The primary biochemical pathway affected by Amifloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Amifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This disruption leads to the cessation of bacterial growth and cell death .
Pharmacokinetics
Amifloxacin exhibits the following pharmacokinetic properties :
- Amifloxacin excreted in the urine : 42.5% (14.5%) and 42.8% (10.6%) for males and females, respectively .
Result of Action
The primary result of Amifloxacin’s action is the inhibition of bacterial growth and, in some cases, bacterial cell death . This is achieved through the disruption of bacterial DNA replication and transcription, which are essential processes for bacterial survival and proliferation .
Action Environment
The efficacy and stability of Amifloxacin can be influenced by various environmental factors. For instance, the susceptibility of different bacterial strains to Amifloxacin can vary, affecting its overall efficacy . Additionally, the presence of other compounds or conditions in the environment could potentially affect the stability and activity of Amifloxacin .
生化分析
Biochemical Properties
Amifloxacin interacts with various enzymes and proteins in the body. As a fluoroquinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction between Amifloxacin and these enzymes disrupts DNA replication, leading to bacterial cell death .
Cellular Effects
Amifloxacin’s effects on cells are primarily bactericidal. By inhibiting key enzymes involved in DNA replication, Amifloxacin prevents bacterial cells from dividing and proliferating . This disruption in cellular processes leads to the death of the bacterial cells, effectively treating the infection .
Molecular Mechanism
Amifloxacin exerts its effects at the molecular level primarily through its interaction with bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, Amifloxacin inhibits their function, preventing the unwinding of bacterial DNA necessary for replication . This inhibition disrupts the bacterial cell cycle, leading to cell death .
Dosage Effects in Animal Models
Lower doses may be insufficient to fully inhibit bacterial growth, while higher doses could potentially lead to adverse effects
Metabolic Pathways
As a fluoroquinolone, it is likely metabolized in the liver, similar to other drugs in this class
Transport and Distribution
The transport and distribution of Amifloxacin within cells and tissues likely involve passive diffusion, as is common with many antibiotics . This process allows Amifloxacin to cross cell membranes and reach its target enzymes
Subcellular Localization
Given its mechanism of action, it is likely that Amifloxacin localizes to the cytoplasm where it can interact with its target enzymes involved in DNA replication
生物活性
Amifloxacin, a fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. This article provides a comprehensive overview of its antimicrobial properties, mechanisms of action, and comparative effectiveness based on diverse research findings.
1. Overview of Amifloxacin
Amifloxacin is a synthetic fluoroquinolone derivative known for its broad-spectrum antibacterial activity. It is structurally related to other fluoroquinolones such as ciprofloxacin and norfloxacin, with modifications that enhance its pharmacological profile. The compound primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
2. Antimicrobial Activity
2.1 Spectrum of Activity
Amifloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria. A study comparing its efficacy against 147 strains revealed that it was effective against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
The Minimum Inhibitory Concentrations (MICs) for common pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 2 |
Escherichia coli | 1 - 4 |
Pseudomonas aeruginosa | 4 - 16 |
Streptococcus pneumoniae | 0.25 - 1 |
2.2 Comparative Efficacy
In comparative studies, amifloxacin has shown activity comparable to norfloxacin and lomefloxacin but was less effective than ciprofloxacin against certain strains. The N-desmethyl metabolite of amifloxacin exhibited similar activity to the parent compound against many Gram-negative bacteria, while the N-oxide metabolite showed reduced efficacy .
Amifloxacin exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the accumulation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death .
4. Case Studies and Clinical Findings
Several clinical studies have evaluated the effectiveness of amifloxacin in treating infections:
- A study involving patients with urinary tract infections indicated that amifloxacin had a cure rate comparable to that of ciprofloxacin, with fewer side effects reported .
- In another study focusing on respiratory tract infections caused by resistant strains, amifloxacin demonstrated significant bactericidal activity, leading to successful treatment outcomes .
5. Safety and Toxicology
Amifloxacin is generally well-tolerated in clinical settings. Toxicological assessments have indicated minimal adverse effects on human tissues compared to other fluoroquinolones. However, like other members of this class, it may cause side effects such as gastrointestinal disturbances and potential CNS effects .
6. Conclusion
Amifloxacin represents a valuable option in the arsenal against bacterial infections, particularly those caused by resistant strains. Its broad-spectrum activity, combined with a favorable safety profile, underscores its potential utility in clinical practice. Ongoing research into its mechanisms and efficacy will further elucidate its role in antimicrobial therapy.
属性
IUPAC Name |
6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPNBWPIRDVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235519 | |
Record name | Amifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86393-37-5 | |
Record name | Amifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86393-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amifloxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amifloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TU5227KYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
Record name | Amifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。